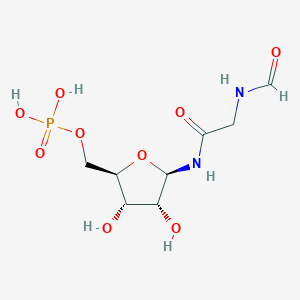
2-Hydroxypyrimidine hydrochloride
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Hydroxypyrimidine hydrochloride typically involves the reaction of urea, methanol, and tetramethoxypropane in an enamel reaction kettle with a reflux condenser. The mixture is cooled to 20-25°C and stirred for 0.5-1 hour. Hydrogen chloride gas is then introduced at a temperature of 10°C, and the mixture is stirred for 1-4 hours. The solution is slowly heated to 180-240°C and refluxed for 4-5 hours. After cooling to 0°C, the product is obtained through suction filtration, rinsing, and drying .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxypyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different hydroxypyrimidine compounds.
Substitution: It can undergo substitution reactions with various reagents to form substituted pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phosphorus pentachloride and phosphorus oxychloride are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which have significant applications in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a precursor in the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Medicine: It is investigated for its potential use in antiviral and anticancer therapies due to its ability to inhibit certain enzymes and pathways.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Hydroxypyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. By inhibiting these enzymes, it reduces the production of inflammatory mediators like prostaglandins . Additionally, it can interfere with the replication of viruses by inhibiting viral protein synthesis and assembly .
Vergleich Mit ähnlichen Verbindungen
2-Chloropyrimidine: Similar in structure but contains a chlorine atom instead of a hydroxyl group.
2-Aminopyrimidine: Contains an amino group instead of a hydroxyl group.
2,4-Dihydroxypyrimidine: Contains two hydroxyl groups at positions 2 and 4.
Uniqueness: 2-Hydroxypyrimidine hydrochloride is unique due to its specific hydroxyl group at position 2, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
IUPAC Name |
1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.ClH/c7-4-5-2-1-3-6-4;/h1-3H,(H,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJINJSFYTZPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068091 | |
| Record name | Pyrimidine-2-ol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | 2-Hydroxypyrimidine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19619 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
38353-09-2 | |
| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38353-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038353092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypyrimidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine-2-ol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-hydroxypyrimidine hydrochloride and its potential for forming metal-organic frameworks?
A: this compound, also known as this compound, can act as a bridging ligand in the formation of metal-organic frameworks (MOFs). [] In the presence of copper salts and 4,4'-bipyridine, it forms layered MOF structures with copper ions bridged by hydroxide, chloride, and 2-hydroxypyrimidine units. [] These MOFs exhibit interesting properties such as swelling upon inclusion of aliphatic alcohols. []
Q2: Have any radical species been observed from this compound under irradiation, and what insights do they offer?
A: ESR studies on irradiated aqueous solutions of this compound have identified three short-lived radical species in alkaline conditions. [] While the specific structures and reaction mechanisms are not detailed in the abstract, this finding highlights the susceptibility of this compound to radiation-induced transformations and the potential for generating reactive intermediates. [] Further investigation of these radicals could provide insights into radiation chemistry and potential applications in areas like radiation therapy.
Q3: Can this compound interact with metal ions other than copper, and what are the resulting structures?
A: Yes, this compound can react with other metal ions. For example, it forms a complex trinuclear anion with cadmium(II) chloride in concentrated HCl solution. [] The resulting compound, pentakis(2-oxo-2,3-dihydropyrimidin-1-ium) di-μ3-chlorido-tri-μ2-chlorido-hexachloridotricadmate(II), features a [Cd3Cl11]5− anion with three octahedrally coordinated Cd(II) centers bridged by chloride ions. [] This example demonstrates the versatility of this compound in coordinating with different metal centers and forming diverse structures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)












